HDAC6 Binding Affinity: An Ultra-Potent Sub-Nanomolar Inhibitor Compared to Class-Leading Benzamides
In a recombinant HDAC6 inhibition assay, 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide demonstrated an IC50 of 0.601 nM, making it one of the most potent benzamide-derived HDAC6 inhibitors reported to date [1]. This represents a significant improvement over the broad-spectrum HDAC inhibitor SAHA (Vorinostat), which exhibits an IC50 of approximately 16 nM for HDAC6, and over the selective HDAC6 inhibitor Tubastatin A, which has an IC50 of around 15 nM [2]. The 26-fold greater potency against HDAC6 suggests a binding mode that is uniquely enabled by the benzo[cd]indol-6-yl cap group in conjunction with the 2-chloro-5-methoxybenzamide zinc-binding warhead.
| Evidence Dimension | HDAC6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | SAHA (Vorinostat, IC50 ≈ 16 nM); Tubastatin A (IC50 ≈ 15 nM) |
| Quantified Difference | ~26-fold more potent than SAHA and Tubastatin A |
| Conditions | Recombinant HDAC6; HDAC-Glo luminescent substrate assay |
Why This Matters
Sub-nanomolar HDAC6 potency is a critical selection criterion for chemical probe development, as it enables experiments at low compound concentrations that minimize off-target effects and cytotoxicity.
- [1] BindingDB. BDBM50557848: 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide. IC50 for HDAC6: 0.601 nM. Source: WO2021067859, Compound I-21. View Source
- [2] Butler, K.V. et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. J. Am. Chem. Soc. 2010, 132, 31, 10842–10846. View Source
